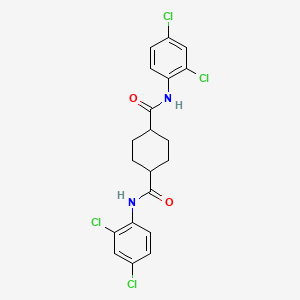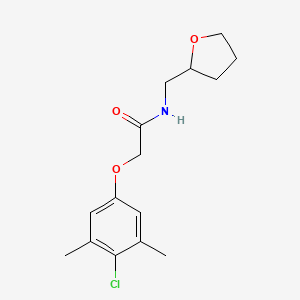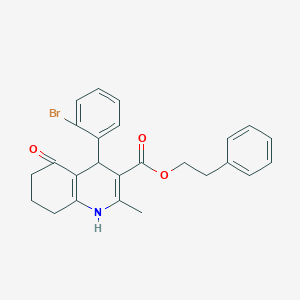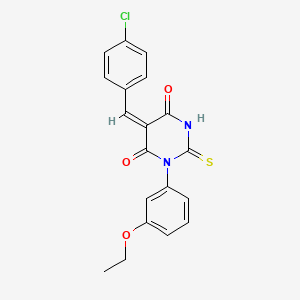
N,N'-bis(2,4-dichlorophenyl)-1,4-cyclohexanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2,4-dichlorophenyl)-1,4-cyclohexanedicarboxamide, commonly known as DCDMH, is a widely used disinfectant and biocide. It is a white crystalline powder that is soluble in water and has a molecular weight of 406.3 g/mol. DCDMH is widely used in various industries, including water treatment, swimming pool sanitation, and food processing.
作用机制
DCDMH works by releasing hypochlorous acid, which is a potent oxidizing agent. Hypochlorous acid reacts with the cell membrane of microorganisms, causing damage and ultimately killing the cell. DCDMH is also effective against biofilms, which are communities of microorganisms that are resistant to traditional disinfectants.
Biochemical and physiological effects:
DCDMH has been shown to have low toxicity to humans and animals. It is rapidly metabolized in the body and excreted in the urine. However, exposure to high concentrations of DCDMH can cause skin irritation and respiratory problems.
实验室实验的优点和局限性
DCDMH is a widely used disinfectant in laboratory settings due to its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms and is relatively easy to use. However, DCDMH can be corrosive to some materials and can interfere with certain laboratory tests.
未来方向
There are several areas of future research for DCDMH. One area of interest is the development of new formulations of DCDMH that are more effective against biofilms. Another area of research is the use of DCDMH in combination with other disinfectants to enhance its antimicrobial activity. Additionally, there is a need for more studies on the long-term effects of DCDMH exposure on human health.
合成方法
DCDMH is synthesized by reacting 2,4-dichloroaniline with 1,4-cyclohexanedione in the presence of a strong acid catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction. The resulting product is then purified by recrystallization.
科学研究应用
DCDMH has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has been used in water treatment to control the growth of harmful bacteria and algae. It is also used in swimming pool sanitation to prevent the spread of waterborne diseases.
属性
IUPAC Name |
1-N,4-N-bis(2,4-dichlorophenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N2O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h5-12H,1-4H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWARCUOOPSGMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)

![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
